Eightfold Greater In Vitro Cytotoxicity Against T-ALL Versus B-Lineage ALL Compared to Clofarabine
In a head-to-head in vitro panel of pediatric ALL cell lines, nelarabine demonstrated eightfold greater sensitivity in T-ALL cells compared to B-lineage ALL cells (P < 0.05), while clofarabine showed the opposite pattern, being more effective in B-lineage than T-ALL [1]. The IC50 of nelarabine in T-ALL lines was 25-fold higher than cytarabine (ARAC), whereas in B-lineage the IC50 was 113-fold higher than ARAC, confirming lineage-dependent potency that is absent in clofarabine [1]. In a separate mechanistic study, ara-G (the active metabolite) exhibited an IC50 of approximately 1 µM for DNA synthesis inhibition in CEM T-lymphoblasts versus approximately 300 µM in Raji B-lymphoblasts and ML-1 myeloid cells—a 300-fold differential window [2].
| Evidence Dimension | Lineage-specific cytotoxicity (T-ALL vs B-lineage ALL) |
|---|---|
| Target Compound Data | Nelarabine: T-ALL cells eightfold more sensitive than B-lineage; IC50 ~1 µM (CEM T-cells, DNA synthesis) [1][2] |
| Comparator Or Baseline | Clofarabine: marginally more effective in B-lineage than T-ALL; cytarabine (ARAC): IC50 25-fold lower in T-lineage than nelarabine IC50 [1] |
| Quantified Difference | 8-fold greater T-ALL vs B-ALL sensitivity for nelarabine; 300-fold lower IC50 in CEM T-cells vs Raji B-cells (1 µM vs ~300 µM) [1][2] |
| Conditions | In vitro cytotoxicity assessed by MTT assay across a panel of pediatric ALL cell lines including HSB2, ALL-SIL, JURKAT, and PER-255, and by [3H]thymidine incorporation in CEM, Raji, and ML-1 cell lines [1][2] |
Why This Matters
Procurement selection of nelarabine over clofarabine or cytarabine for T-cell malignancies is justified by its demonstrated and quantitative T-cell lineage preference, which minimizes off-lineage exposure and aligns the therapeutic index with the disease target.
- [1] Beesley AH, Palmer ML, Ford J, et al. In vitro cytotoxicity of nelarabine, clofarabine and flavopiridol in paediatric acute lymphoblastic leukaemia. Br J Haematol. 2007 Apr;137(2):109-16. doi: 10.1111/j.1365-2141.2007.06527.x. PMID: 17391490. View Source
- [2] Rodriguez CO Jr, Stellrecht CM, Gandhi V. Mechanisms for T-cell selective cytotoxicity of arabinosylguanine. Blood. 2003 Sep 1;102(5):1842-8. doi: 10.1182/blood-2003-01-0317. PMID: 12750168. View Source
